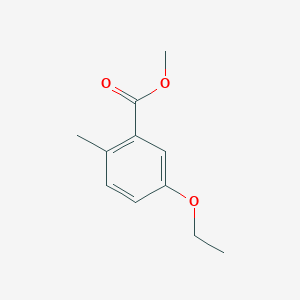

Methyl 5-ethoxy-2-methylbenzoate

Description

Methyl 5-ethoxy-2-methylbenzoate is an aromatic ester with a benzoate backbone substituted by ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at the 5- and 2-positions, respectively. This compound is structurally analogous to several bioactive and industrially relevant esters, such as methyl salicylate and derivatives used in pharmaceuticals or fragrances. For example, Ethyl 5-ethoxy-2-methylbenzoate (CAS: Not explicitly listed but referenced in ) shares a similar substitution pattern, differing only in the ester group (ethyl vs. methyl) .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 5-ethoxy-2-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-4-14-9-6-5-8(2)10(7-9)11(12)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

PAWQBEFVQAPZAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Substituents (Position) | Ester Group | Key Functional Groups |

|---|---|---|---|

| Methyl 5-ethoxy-2-methylbenzoate | Ethoxy (5), Methyl (2) | Methyl | Ester, Ether, Alkyl |

| Ethyl 2-methoxybenzoate | Methoxy (2) | Ethyl | Ester, Ether |

| Methyl 2-amino-5-methoxybenzoate | Amino (2), Methoxy (5) | Methyl | Ester, Amine, Ether |

| Methyl 5-formyl-2-methoxybenzoate | Formyl (5), Methoxy (2) | Methyl | Ester, Aldehyde, Ether |

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Solubility: Ethyl 2-methoxybenzoate is highly soluble in ethanol due to its smaller ester group and lack of bulky substituents . This compound’s ethoxy group may reduce solubility compared to methoxy analogs.

- LogP: Methyl 2-amino-5-methoxybenzoate has a lower LogP due to the polar amino group, while bromoacetyl derivatives (e.g., ) exhibit higher hydrophobicity.

Preparation Methods

Reaction Procedure:

-

Substrate Preparation : 5-Ethoxy-2-methylbenzoic acid is synthesized via ethoxylation of 5-hydroxy-2-methylbenzoic acid using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Esterification : The carboxylic acid is treated with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux (60–80°C) for 6–12 hours.

-

Workup : The crude product is purified via recrystallization or column chromatography.

Key Parameters :

-

Molar Ratio : Methanol is used in excess (5:1 molar ratio to acid) to drive esterification.

-

Catalyst : Concentrated H₂SO₄ (5–10 mol%) achieves >90% conversion.

-

Yield : Typical yields range from 75–85% for similar esters.

Friedel-Crafts Alkylation of Methyl 2-Methylbenzoate

Friedel-Crafts alkylation offers a route to introduce the ethoxy group directly onto the aromatic ring. This method is analogous to the synthesis of methyl 5-formyl-2-methoxybenzoate described in CN109096107B.

Reaction Procedure:

-

Substrate : Methyl 2-methylbenzoate is dissolved in a non-polar solvent (e.g., dichloromethane).

-

Alkylation : Ethyl bromide or ethyl chloride is added with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 0–5°C.

-

Quenching : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Parameters :

-

Regioselectivity : The para position to the methyl group is favored due to steric and electronic effects.

-

Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the substrate.

-

Yield : ~70% for para-substituted products, with minor ortho byproducts.

Nucleophilic Aromatic Substitution (NAS)

NAS is viable if a leaving group (e.g., nitro or halogen) is present at the 5-position. This approach aligns with the synthesis of methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS 1131587-94-4).

Reaction Procedure:

-

Substrate : Methyl 2-methyl-5-nitrobenzoate or methyl 2-methyl-5-bromobenzoate.

-

Ethoxylation : Sodium ethoxide (NaOEt) in ethanol is heated with the substrate at 80–100°C for 12–24 hours.

-

Reduction (if nitro group present): Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amine, followed by diazotization and hydrolysis.

Key Parameters :

-

Leaving Group Reactivity : Bromine > nitro > chloride in NAS reactions.

-

Solvent : Ethanol or DMF enhances nucleophilicity of ethoxide.

-

Yield : 60–75% for bromo substrates; <50% for nitro substrates.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables etherification of phenolic precursors with high regiocontrol. This method is inspired by the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate.

Reaction Procedure:

-

Substrate : Methyl 2-methyl-5-hydroxybenzoate.

-

Etherification : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate coupling with ethanol.

-

Purification : Column chromatography removes byproducts.

Key Parameters :

-

Stoichiometry : 1.2 equivalents of ethanol relative to phenol.

-

Temperature : Room temperature (20–25°C) suffices for completion.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | 5-Ethoxy-2-methylbenzoic acid | H₂SO₄, MeOH | 75–85% | Simple, high purity | Requires pre-synthesized acid |

| Friedel-Crafts Alkylation | Methyl 2-methylbenzoate | AlCl₃, EtBr | ~70% | Direct C–O bond formation | Regioselectivity challenges |

| NAS | Methyl 2-methyl-5-X-benzoate | NaOEt, EtOH | 60–75% | Versatile for X = Br, NO₂ | Multi-step if nitro reduction needed |

| Mitsunobu Reaction | Methyl 2-methyl-5-hydroxybenzoate | DEAD, PPh₃ | 80–90% | High regiocontrol, mild conditions | Costly reagents, scalability issues |

Industrial-Scale Optimization

Solvent Selection:

Catalytic Systems:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-ethoxy-2-methylbenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 5-ethoxy-2-methylbenzoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Optimization involves monitoring reaction temperature (typically 60–80°C) and stoichiometric ratios. For example, brominated analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) are synthesized via nucleophilic substitution, where reaction time and solvent polarity significantly impact yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can spectroscopic techniques (FTIR, NMR) be employed to characterize this compound?

- Methodology :

- FTIR : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy/ethoxy C-O stretches at 1200–1300 cm⁻¹. Compare with analogs like Methyl 2-bromo-5-methoxybenzoate for substituent effects .

- NMR : In -NMR, the methoxy group (OCH₃) resonates at δ 3.8–4.0 ppm, while the ethoxy group (OCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂). Aromatic protons appear in the δ 6.5–8.0 ppm range, with splitting patterns indicating substitution positions .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodology :

- Use nitrile gloves and lab coats to prevent skin contact. Inspect gloves for integrity before use .

- Store in sealed containers under inert atmosphere (N₂ or Ar) to prevent hydrolysis. Avoid exposure to moisture and direct sunlight .

- Ensure fume hoods or local exhaust ventilation to minimize inhalation risks. Emergency eye wash stations and showers must be accessible .

Q. How is purity assessed for this compound, and what analytical methods are most reliable?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with standards .

- GC-MS : Confirm molecular ion peaks (e.g., m/z for parent ion) and fragment patterns. Cross-validate with melting point analysis if crystalline .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Methodology :

- Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects of substituents. For example, ethoxy groups increase electron density on the aromatic ring, affecting electrophilic substitution sites .

- Use molecular docking studies to predict interactions with biological targets, such as enzymes or receptors, if the compound is part of drug discovery pipelines .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodology :

- Cross-validate using multiple techniques. For instance, discrepancies in -NMR shifts between this compound and its brominated analog (e.g., Methyl 2-bromo-5-methoxybenzoate) can be resolved via 2D NMR (HSQC, HMBC) to assign quaternary carbons .

- Compare experimental IR/Raman data with computational vibrational spectra generated via Gaussian software .

Q. How can byproducts from the synthesis of this compound be identified and minimized?

- Methodology :

- LC-MS : Detect trace byproducts (e.g., unesterified 5-ethoxy-2-methylbenzoic acid) via high-resolution mass spectrometry. Adjust reaction pH or catalyst loading to suppress side reactions .

- Optimize workup procedures: Use aqueous NaHCO₃ washes to remove acidic impurities, followed by drying over MgSO₄ .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.